1-(3-Chlorophenyl)ethyl isocyanide
Description
Historical Context and Evolution of Isocyanide Chemistry
The journey of isocyanide chemistry began in 1859 with the serendipitous discovery of allyl isocyanide by W. Lieke, who had been attempting to synthesize crotonic acid by reacting allyl iodide with silver cyanide. nih.govrkmvccrahara.org The classical methods for synthesizing isocyanides were later established by A. Gautier and A. W. Hofmann in 1867. vedantu.comnih.gov For nearly a century, progress in the field was modest, partly due to the notoriously powerful and unpleasant odors of volatile isocyanides, which were described as 'horrible' and 'extremely distressing'. wikipedia.orgnih.gov
A significant turning point occurred in the late 1950s. In 1958, the development of a reliable synthesis method involving the dehydration of formamides made isocyanides more accessible. nih.gov This was followed in 1959 by Ivar Ugi's introduction of the four-component reaction (Ugi reaction), which showcased the immense synthetic potential of isocyanides and catalyzed a surge of interest and research in their chemistry. nih.govrsc.org
Significance of Isocyanide Functional Groups in Organic Synthesis
The isocyanide functional group is of paramount importance in organic synthesis due to its unique electronic structure, which confers both nucleophilic and electrophilic character on the terminal carbon atom. rsc.orgresearchgate.net This dual reactivity makes them exceptionally versatile reagents.
Their most notable application is in multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product that incorporates atoms from all reactants. nih.gov The Ugi and Passerini reactions are cornerstone isocyanide-based MCRs, providing efficient pathways to a wide array of compounds, particularly peptides and 'drug-like' heterocyclic structures. wikipedia.orgresearchgate.netnih.gov This capacity for rapidly building molecular diversity makes isocyanide chemistry a powerful tool in combinatorial chemistry and drug discovery. nih.govnih.gov
Beyond MCRs, isocyanides participate in various cycloadditions and insertion reactions. wikipedia.org They also serve as ligands in organometallic chemistry, acting as electron-rich analogues of carbon monoxide and forming stable complexes with most transition metals. wikipedia.org
Structural Classification of Aryl- and Alkyl-Substituted Isocyanides
Isocyanides are structurally represented as R-N≡C, where 'R' is an organic substituent attached to the nitrogen atom. vedantu.com They can be broadly categorized based on the nature of this 'R' group.
Alkyl Isocyanides : In these compounds, the isocyanide group is bonded to an alkyl group (a saturated hydrocarbon chain). byjus.com They can be further sub-classified based on the carbon atom attached to the nitrogen:
Primary (1°) : The nitrogen is attached to a carbon atom that is bonded to only one other carbon atom (e.g., ethyl isocyanide).
Secondary (2°) : The nitrogen is attached to a carbon atom bonded to two other carbon atoms (e.g., isopropyl isocyanide).
Tertiary (3°) : The nitrogen is attached to a carbon atom bonded to three other carbon atoms (e.g., tert-butyl isocyanide).
Aryl Isocyanides : These compounds feature an isocyanide group directly attached to an sp²-hybridized carbon atom of an aromatic ring (e.g., phenyl isocyanide). askiitians.com
This fundamental classification can be extended to include other structural types such as vinylic, allylic, and benzylic isocyanides, analogous to the classification of organic halides. askiitians.com
Table 1: Structural Classification of Isocyanides
| Classification | General Structure | Description | Example Compound |
|---|---|---|---|
| Primary Alkyl Isocyanide | R-CH₂-NC | Isocyanide group is attached to a primary carbon. | Ethyl isocyanide |
| Secondary Alkyl Isocyanide | R₂CH-NC | Isocyanide group is attached to a secondary carbon. | Isopropyl isocyanide |
| Tertiary Alkyl Isocyanide | R₃C-NC | Isocyanide group is attached to a tertiary carbon. | tert-Butyl isocyanide |
| Aryl Isocyanide | Ar-NC | Isocyanide group is attached to an aromatic ring. | Phenyl isocyanide |
| Benzylic Isocyanide | Ar-CH₂-NC | Isocyanide group is attached to an sp³-hybridized carbon adjacent to an aromatic ring. | Benzyl isocyanide |
Overview of Research Trajectories in Isocyanide Chemistry
Modern research in isocyanide chemistry continues to be a vibrant and expanding field. nih.gov A primary focus is the development of novel multicomponent reactions and the expansion of the synthetic scope of existing ones. nih.govrug.nl There is a significant effort to move beyond the small subset of commercially available isocyanides by creating new and more efficient synthesis protocols. rsc.org These new methods aim to increase safety, reduce environmental impact, and provide access to previously unstable or inaccessible isocyanides, thereby unlocking new areas of reactivity. rsc.org
Recent advancements include the use of continuous flow technology to manage the often unstable nature and potent odors of isocyanides, allowing for safer synthesis and in-line use. rsc.org Furthermore, research is actively exploring the application of isocyanide chemistry in the synthesis of complex N-heterocycles for medicinal chemistry and the development of new materials. rug.nl The fundamental nucleophilic properties of isocyanides are also being reinvestigated to uncover new reaction pathways. rug.nl
Chemical Profile: 1-(3-Chlorophenyl)ethyl isocyanide
The compound this compound is an aryl-substituted isocyanide that serves as a chemical intermediate in research. clearsynth.com Its structure features a chiral center at the ethyl group attached to the isocyanide function and a chlorine atom at the meta position of the phenyl ring.
Table 2: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Name | 1-Chloro-3-(1-isocyanoethyl)benzene | clearsynth.comguidechem.comguidechem.com |
| CAS Number | 1041635-04-4 | clearsynth.comguidechem.comguidechem.com |
| Molecular Formula | C₉H₈ClN | guidechem.comguidechem.com |
| Molecular Weight | 165.62 g/mol | guidechem.comguidechem.com |
| Topological Polar Surface Area | 4.4 Ų | guidechem.com |
| LogP | 2.6 | guidechem.com |
Table of Mentioned Chemical Compounds
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-(1-isocyanoethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKYTUZLSSGANO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)[N+]#[C-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Derivatization Methodologies for 1 3 Chlorophenyl Ethyl Isocyanide
Classical Approaches for Isocyanide Synthesis Applicable to Aryl-Substituted Precursors
The synthesis of isocyanides has a rich history, with several classical methods remaining relevant for the preparation of a wide array of these compounds, including aryl-substituted derivatives like 1-(3-Chlorophenyl)ethyl isocyanide. These established techniques, while sometimes lacking in atom economy or requiring harsh conditions, form the foundation of isocyanide chemistry.
Dehydration of Formamides
A cornerstone of isocyanide synthesis is the dehydration of N-substituted formamides. rsc.orgmdpi.com This method is widely applicable to both aliphatic and aromatic formamides. organic-chemistry.org The reaction typically involves a dehydrating agent to remove a molecule of water from the formamide (B127407) precursor, yielding the corresponding isocyanide. researchgate.net
Common dehydrating agents include phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine, which is a highly practical and widely used method. mdpi.com Other reagents such as phosgene (B1210022), diphosgene, tosyl chloride, and the Burgess reagent have also been successfully employed. mdpi.comrsc.orgnih.gov The choice of reagent can be crucial, especially when sensitive functional groups are present in the substrate. rsc.org For instance, the Burgess reagent is noted for its mildness and effectiveness with substrates containing halide-sensitive groups. rsc.org
The general scheme for this reaction is as follows:
R-NH-CHO + Dehydrating Agent → R-N≡C + H₂O
While effective, this method often requires stoichiometric amounts of the dehydrating agent and a base, leading to the formation of byproducts that need to be separated from the desired isocyanide. rsc.org
Carbylamine Reaction and its Modern Adaptations
The carbylamine reaction, also known as the Hofmann isocyanide synthesis, is a classic method for preparing isocyanides from primary amines. wikipedia.orgquora.com This reaction involves treating a primary amine with chloroform (B151607) (CHCl₃) and a strong base, typically alcoholic potassium hydroxide (B78521) (KOH). byjus.comyoutube.comshaalaa.com The key reactive intermediate in this transformation is dichlorocarbene (B158193) (:CCl₂), which is generated in situ from chloroform by the action of the base. wikipedia.orgbyjus.com
The mechanism proceeds via the attack of the primary amine on the electrophilic dichlorocarbene, followed by elimination of hydrogen chloride to furnish the isocyanide. byjus.com A significant characteristic of this reaction is the foul odor of the isocyanide product, which has historically been used as a qualitative test for primary amines. quora.combyjus.com
R-NH₂ + CHCl₃ + 3 KOH → R-N≡C + 3 KCl + 3 H₂O
Modern adaptations of the carbylamine reaction have focused on improving the reaction conditions, for example, by using phase-transfer catalysts to facilitate the reaction between the aqueous base and the organic-soluble reactants. wikipedia.org
Nucleophilic Substitution Reactions with Cyanide Sources
Another fundamental approach to isocyanide synthesis involves the nucleophilic substitution of a suitable leaving group by a cyanide source. nih.gov According to Kornblum's rule, the harder nitrogen end of the cyanide nucleophile tends to react via an Sₙ1-type mechanism, leading to the formation of isocyanides, particularly with substrates that can form stable carbocations, such as tertiary alkyl halides. nih.gov
For the synthesis of aryl-substituted isocyanides, this method can be challenging due to the lower reactivity of aryl halides towards nucleophilic substitution. However, for benzylic halides, which can stabilize a positive charge, this route is more feasible. The choice of the cyanide source is critical. While alkali metal cyanides often favor the formation of nitriles (C-attack), silver cyanide (AgCN) is known to promote the formation of isocyanides (N-attack). acs.org The use of trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a Lewis acid activator has also been reported for the synthesis of benzylic isonitriles from the corresponding bromides. nih.gov
Advanced and Stereoselective Synthetic Pathways to this compound
The presence of a stereocenter in this compound necessitates the development of stereoselective synthetic methods to access enantiomerically enriched or pure forms of this compound. Such chiral isocyanides are valuable in asymmetric synthesis and materials science. sci-hub.seacs.org
Asymmetric Synthesis Strategies for Chiral Isocyanides
The synthesis of chiral, non-racemic isocyanides often starts from readily available chiral primary amines. wiley-vch.de These amines can be obtained through various methods, including classical resolution or asymmetric synthesis. wiley-vch.de The chiral amine is then converted to the corresponding formamide, which is subsequently dehydrated to yield the chiral isocyanide, preserving the stereochemical integrity of the starting material. wiley-vch.de
Another strategy involves the stereospecific nucleophilic substitution of chiral secondary alcohols. This two-step process typically involves converting the alcohol into a good leaving group, such as a diphenylphosphinite, followed by a substitution reaction with a cyanide source that proceeds with inversion of configuration. wiley-vch.de
Catalytic Approaches for Enantioselective Isocyanide Formation
The development of catalytic enantioselective methods for the synthesis of isocyanides is a growing area of research. sci-hub.seresearchgate.net These methods often rely on the use of chiral catalysts to control the stereochemical outcome of the reaction.
One promising approach is the catalytic enantioselective formal [3+2] cycloaddition of isocyanoacetates with imines or carbonyl compounds, which can lead to the formation of optically active imidazolines or oxazolines, respectively. sci-hub.se These cyclic products can then serve as precursors to chiral isocyanides.
Green Chemistry Principles in Isocyanide Synthesis
The synthesis of isocyanides has traditionally relied on reagents and conditions that are now considered environmentally burdensome. The classic dehydration of N-formamides, for instance, often employs phosphorus oxychloride (POCl₃) or phosgene derivatives, which are toxic and generate significant waste. semanticscholar.org In recent years, a considerable shift towards greener and more sustainable synthetic protocols has been observed in isocyanide preparation. semanticscholar.orgrsc.org
One of the primary tenets of green chemistry is the use of less hazardous chemical syntheses. youtube.com In the context of isocyanide synthesis, this has led to the exploration of alternative dehydrating agents. p-Toluenesulfonyl chloride (p-TsCl) has emerged as a favorable substitute for POCl₃. semanticscholar.orgrsc.org It is less toxic, more affordable, and simplifies the reaction workup, leading to a reduced environmental factor (E-factor). semanticscholar.orgrsc.org For non-sterically hindered aliphatic N-formamides, the use of p-TsCl can result in high yields, sometimes up to 98%, with a significantly lower E-factor. semanticscholar.org
Another green chemistry principle is the design of energy-efficient processes. Microwave-assisted synthesis has been shown to accelerate the dehydration of N-formyl compounds, reducing reaction times and often improving yields. While specific studies on the microwave-assisted synthesis of this compound are not prevalent, the general success of this technique for related compounds suggests its potential applicability.
The use of safer solvents is also a key aspect of green chemistry. mun.ca Research has demonstrated the feasibility of conducting isocyanide synthesis in more environmentally benign solvents, and in some cases, under solvent-free conditions. mun.ca For example, the formylation of amines, a precursor step to the isocyanide, can be achieved using heterogeneous catalysts like H-Zeolite A in the absence of a solvent. This approach not only avoids the use of hazardous solvents but also allows for the recycling of the catalyst.
Below is a table summarizing greener alternatives for isocyanide synthesis, which are applicable to the preparation of this compound.
| Traditional Method | Green Alternative | Key Advantages | References |
| Dehydration with POCl₃ | Dehydration with p-TsCl | Less toxic reagent, simpler workup, lower E-factor | semanticscholar.orgrsc.org |
| Conventional Heating | Microwave Irradiation | Faster reaction times, potential for higher yields | |
| Use of Hazardous Solvents | Solvent-free conditions or greener solvents | Reduced waste, safer process, potential for catalyst recycling | mun.ca |
Post-Synthetic Modification and Functionalization of this compound
The true synthetic utility of this compound lies in its capacity for post-synthetic modification and functionalization. The isocyanide group is a versatile handle for introducing molecular diversity through a variety of chemical transformations.
A significant avenue for the functionalization of isocyanides is through their participation in multicomponent reactions (MCRs). nih.govnih.govresearchgate.net MCRs are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. nih.gov These reactions are highly atom-economical and are powerful tools in combinatorial chemistry and drug discovery. nih.gov
The Passerini and Ugi reactions are the most prominent examples of isocyanide-based MCRs. encyclopedia.pubmdpi.com
The Passerini Reaction: This three-component reaction involves an isocyanide, a carboxylic acid, and a carbonyl compound (an aldehyde or ketone) to yield an α-acyloxy carboxamide. encyclopedia.pubmdpi.com For this compound, this would offer a direct route to complex amide structures.
The Ugi Reaction: This is a four-component reaction between an isocyanide, an amine, a carboxylic acid, and a carbonyl compound, resulting in the formation of a bis-amide. encyclopedia.pubmdpi.com The Ugi reaction is renowned for its ability to generate a vast array of structurally diverse molecules from a small set of starting materials. nih.gov
The reactivity of the isocyanide carbon allows it to act as both a nucleophile and an electrophile, making it a valuable synthon. Beyond MCRs, the isocyanide group in this compound can undergo other transformations:
Oxidation: The isocyanide can be oxidized to the corresponding isocyanate.
Reduction: Reduction of the isocyanide group leads to the formation of a secondary amine.
Cyclization Reactions: Isocyanides are valuable building blocks in the synthesis of various heterocyclic compounds.
Diarylation: Transition-metal-catalyzed reactions, for instance with rhodium catalysts, can lead to the diarylation of isocyanides to form N-alkyl diaryl ketimines. nih.gov
The table below outlines potential functionalization reactions for this compound.
| Reaction Type | Reactants | Product Type | Significance | References |
| Passerini Reaction | Carboxylic Acid, Carbonyl Compound | α-Acyloxy Carboxamide | Direct access to complex amides | encyclopedia.pubmdpi.com |
| Ugi Reaction | Amine, Carboxylic Acid, Carbonyl Compound | Bis-Amide | High structural diversity from simple inputs | encyclopedia.pubmdpi.com |
| Oxidation | Oxidizing Agent | Isocyanate | Access to a different reactive functional group | |
| Reduction | Reducing Agent | Secondary Amine | Formation of amine derivatives | |
| Diarylation | Triarylbismuthines (with Rh catalyst) | N-Alkyl Diaryl Ketimine | Carbon-carbon bond formation | nih.gov |
Reaction Chemistry of 1 3 Chlorophenyl Ethyl Isocyanide
Multicomponent Reactions (MCRs) Involving Isocyanides
Multicomponent reactions are highly efficient one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the atoms of the starting materials. nih.govnih.gov Isocyanide-based multicomponent reactions (I-MCRs) are particularly powerful for the rapid generation of complex molecules and chemical libraries for drug discovery. nih.govbeilstein-journals.org
Passerini Reaction and its Variants
The Passerini reaction, first reported in 1921, is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgnih.gov This reaction is typically conducted in aprotic solvents and is believed to proceed through a concerted, non-ionic pathway involving a cyclic transition state, especially at high concentrations. nih.govorganic-chemistry.org
The general mechanism involves the formation of a hydrogen-bonded complex between the carboxylic acid and the carbonyl compound, which then reacts with the isocyanide in a single step. nih.gov This is followed by an intramolecular acyl transfer (Mumm rearrangement) to give the final product. wikipedia.org
For 1-(3-Chlorophenyl)ethyl isocyanide, a Passerini reaction would involve its reaction with a suitable aldehyde and carboxylic acid. The presence of the chloro-substituent on the phenyl ring is expected to have a modest electronic effect on the reaction, while the ethyl group provides steric bulk near the reactive isocyanide carbon.
Hypothetical Passerini Reaction of this compound
| Aldehyde | Carboxylic Acid | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Acetic Acid | Dichloromethane | 25 | 24 | 85 |
| Isobutyraldehyde | Propionic Acid | Tetrahydrofuran | 25 | 36 | 78 |
| 4-Nitrobenzaldehyde | Benzoic Acid | Dichloromethane | 25 | 24 | 90 |
This data is illustrative and based on typical yields for Passerini reactions with similar substrates.
Variants of the Passerini reaction, such as the Passerini-Smiles reaction, where a phenol (B47542) replaces the carboxylic acid, could also be envisioned with this compound, leading to the formation of O-arylated products after an irreversible Smiles rearrangement. researchgate.net
Ugi Reaction and its Scope with Chloro-Substituted Aryl Isocyanides
The Ugi reaction is a four-component reaction that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgorganic-chemistry.org It is one of the most significant I-MCRs due to its high convergence and the diversity of products that can be generated. organic-chemistry.orgnih.gov The reaction is typically carried out in polar protic solvents like methanol (B129727) or ethanol. wikipedia.org
The mechanism of the Ugi reaction is generally accepted to proceed via the initial formation of an imine from the aldehyde/ketone and the amine. This imine is then protonated by the carboxylic acid to form an iminium ion, which undergoes nucleophilic attack by the isocyanide. The resulting nitrilium ion is then trapped by the carboxylate anion, and a subsequent Mumm rearrangement affords the final α-acylamino carboxamide product. beilstein-journals.orgwikipedia.org
In the context of this compound, its participation in an Ugi reaction would lead to the formation of complex peptide-like structures. The chloro-substituent on the aromatic ring is generally well-tolerated in Ugi reactions. For instance, a study on the post-modification of a polymer via the Ugi reaction successfully employed 4-chloro-aniline as the amine component, indicating the compatibility of chloro-substituted aryls in the reaction. scielo.br
Hypothetical Ugi Reaction of this compound
| Aldehyde | Amine | Carboxylic Acid | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Aniline | Acetic Acid | Methanol | 25 | 48 | 88 |
| Cyclohexanone | Benzylamine | Propionic Acid | Methanol | 25 | 48 | 82 |
| Formaldehyde | 4-Chloroaniline | Benzoic Acid | Methanol | 25 | 72 | 75 |
This data is illustrative and based on typical yields for Ugi reactions with analogous substrates.
The versatility of the Ugi reaction allows for the use of a wide range of starting materials, enabling the synthesis of large chemical libraries for screening purposes. illinois.edu
Groebke-Blackburn-Bienaymé (GBB) and Other Isocyanide-Based MCRs
The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between an amidine (or a related nitrogen-containing heterocycle like 2-aminopyridine), an aldehyde, and an isocyanide to produce substituted imidazo[1,2-a]pyridines and related heterocycles. nih.govresearchgate.net This reaction is often catalyzed by Brønsted or Lewis acids. researchgate.net
The mechanism of the GBB reaction involves the formation of an iminium ion from the amidine and the aldehyde, which is then attacked by the isocyanide. The resulting nitrilium ion undergoes an intramolecular cyclization followed by a 1,3-proton shift to yield the final aromatic heterocyclic product.
Given the tolerance of the GBB reaction to various functional groups on both the aldehyde and isocyanide components, it is expected that this compound would be a viable substrate. Research on the GBB reaction has demonstrated its utility with a broad range of aldehydes and isocyanides, including those with aryl substituents. beilstein-journals.org
Hypothetical Groebke-Blackburn-Bienaymé Reaction
| Amidine | Aldehyde | Solvent | Catalyst | Temp. (°C) | Yield (%) |
| 2-Aminopyridine | 4-Chlorobenzaldehyde | Methanol | Sc(OTf)₃ | 60 | 85 |
| 2-Aminopyrimidine | Benzaldehyde | Ethanol | Acetic Acid | 80 | 78 |
| Benzamidine | Isobutyraldehyde | Dichloromethane | Yb(OTf)₃ | 25 | 80 |
This data is illustrative and based on typical yields for GBB reactions with similar substrates.
Cycloaddition Reactions with this compound
Isocyanides can also participate in cycloaddition reactions, acting as one-carbon components. These reactions are valuable for the synthesis of various heterocyclic systems.
[4+1] and [3+2] Cycloadditions
Isocyanides are known to undergo formal [4+1] cycloaddition reactions with a variety of conjugated systems such as azadienes, oxadienes, and α,β-unsaturated nitro compounds to form five-membered heterocycles like pyrroles, imidazoles, and oxazoles. researchgate.netrsc.org These reactions expand the synthetic utility of isocyanides beyond traditional MCRs.
In a [4+1] cycloaddition, the isocyanide acts as a "carbenoid" equivalent, adding across the 1,4-positions of a conjugated diene system. The reaction of this compound with a suitable 1,3-diene or a heterodienic system would be expected to yield a five-membered ring containing the nitrogen atom from the isocyanide.
[3+2] cycloaddition reactions involving isocyanides are also known, for example, with nitrile oxides or diazonium salts, leading to the formation of five-membered heterocycles. researchgate.net The regioselectivity of these reactions can sometimes be controlled by the choice of catalyst.
Hypothetical [4+1] Cycloaddition Reaction
| Diene | Solvent | Catalyst | Temp. (°C) | Product Type |
| 1,3-Butadiene | Toluene | - | 110 | Dihydropyrrole |
| 2,3-Dimethyl-1,3-butadiene | Xylene | - | 140 | Dihydropyrrole |
| (E)-1,4-Diphenyl-1-aza-1,3-butadiene | Dichloromethane | Lewis Acid | 25 | Pyrrole |
This data is illustrative and based on general principles of [4+1] cycloadditions with isocyanides.
Hetero-Diels-Alder Reactions
The hetero-Diels-Alder reaction is a powerful tool for the synthesis of six-membered heterocyclic rings. While isocyanides themselves are not typical dienophiles in standard Diels-Alder reactions, they can react with certain heterodienes. More commonly, the isocyanide functionality can be part of the diene or dienophile, influencing the course of the cycloaddition.
For instance, a diene containing the this compound moiety could potentially react with a dienophile. However, direct participation of the isocyanide group as a dienophile in a hetero-Diels-Alder reaction is less common but has been observed in specific cases, often under thermal or catalyzed conditions. The reactivity in such cases is highly dependent on the electronic nature of the diene partner.
Due to the limited examples of isocyanides acting directly as dienophiles in hetero-Diels-Alder reactions, providing a detailed research findings table for this compound in this context is highly speculative. The outcome would be heavily influenced by the specific diene employed and the reaction conditions.
Nucleophilic and Electrophilic Reactivity of the Isocyanide Moiety
The divalent carbon atom of the isocyanide group is capable of reacting with both nucleophiles and electrophiles, a duality that underpins much of its synthetic utility. acs.orgresearchgate.net This reactivity is central to its role in forming complex molecular scaffolds.
Reactions with Organometallic Reagents
Isocyanides readily react with a variety of organometallic reagents. The terminal carbon can undergo 1,1-migratory insertion into metal-carbon or metal-hydride bonds, forming imidoyl complexes. mdpi.com This fundamental step is a gateway to numerous further transformations. While specific examples involving this compound are scarce in published literature, its behavior is expected to parallel that of other arylalkyl isocyanides.
For instance, organoactinide complexes have been shown to catalyze the coupling of terminal alkynes with tert-butyl isocyanide. This process proceeds via the insertion of the isocyanide into a metal-acetylide bond. researchgate.net Similarly, rhodium porphyrin complexes react with isocyanides, leading to migratory insertion and the formation of formimidoyl and carbamoyl (B1232498) complexes. acs.org Metalated isocyanides, formed by reacting isocyanides with main group organometallics, possess a highly nucleophilic "carbanion" adjacent to the isocyanide carbon, enabling rapid cyclization reactions to form nitrogenous heterocycles. researchgate.net
Addition Reactions to Unsaturated Systems
The most prominent examples of isocyanide addition to unsaturated systems are multicomponent reactions (MCRs) like the Passerini and Ugi reactions. acs.orgbeilstein-journals.orgbeilstein-journals.org These reactions are highly valued in combinatorial and medicinal chemistry for their ability to generate molecular diversity in a single, atom-economical step. frontiersin.org
Passerini Reaction: This three-component reaction involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce an α-acyloxy amide. beilstein-journals.orgbaranlab.org The reaction is believed to proceed through a non-ionic, termolecular pathway, particularly in aprotic solvents, where hydrogen bonding plays a key role in forming a cyclic transition state. baranlab.org Given its structure, this compound would be an excellent candidate for this reaction.
Ugi Reaction: The Ugi four-component reaction is even more versatile, combining an isocyanide, a carbonyl compound, an amine, and a carboxylic acid to yield a dipeptide-like α-acylamino amide. beilstein-journals.org The mechanism involves the initial formation of an imine from the amine and carbonyl, which is then attacked by the isocyanide to form a nitrilium ion intermediate. Subsequent attack by the carboxylate anion and an intramolecular acyl transfer (Mumm rearrangement) leads to the final product. beilstein-journals.org The use of chiral components, such as a chiral amine or isocyanide, can induce stereoselectivity in the final product. acs.org
The table below illustrates typical conditions for Ugi reactions using various isocyanides, which are analogous to how this compound would be expected to react.
Transition Metal-Catalyzed Transformations Utilizing this compound
Transition metals are widely used to catalyze reactions involving isocyanides, often through insertion into metal-carbon bonds. mdpi.comvu.nl This strategy has been extensively developed, particularly with late transition metals.
Palladium-Catalyzed Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in isocyanide chemistry is well-established. youtube.com A common catalytic cycle begins with the oxidative addition of an aryl or vinyl halide to a Pd(0) complex, forming an organopalladium(II) species. This intermediate readily undergoes a 1,1-migratory insertion of an isocyanide to furnish an imidoyl-palladium complex. mdpi.com This complex can then be trapped by various nucleophiles or engage in further cross-coupling reactions, followed by reductive elimination to regenerate the Pd(0) catalyst and yield the final imine-containing product. mdpi.comrsc.org
While benzylic isocyanides like this compound are competent substrates, their reactivity can sometimes be lower than aliphatic counterparts in certain systems. mdpi.com These imidoylative coupling reactions serve as powerful methods for constructing complex nitrogen-containing molecules and can act as "CO-free carbonylation" strategies, where the isocyanide serves as a surrogate for carbon monoxide. mdpi.com
Gold and Silver Catalysis in Isocyanide Chemistry
Gold (Au) and silver (Ag) catalysts, known for their soft, carbophilic Lewis acidity, are effective in promoting reactions with isocyanides. researchgate.net They are particularly useful in activating unsaturated systems like alkynes for nucleophilic attack.
Silver catalysis is often employed in multicomponent reactions and cycloadditions. For example, silver catalysts can promote the cycloaddition of isocyanides and alkynes to form substituted pyrroles. researchgate.net In post-Ugi transformations, silver(I) triflate has been used to catalyze the intramolecular heteroannulation of Ugi products containing a pendant alkyne, leading to the formation of fused heterocyclic systems like pyrazolodiazepines. researchgate.net The mechanism typically involves π-coordination of the silver catalyst to the alkyne, activating it for nucleophilic attack. researchgate.net
Gold catalysis can also facilitate cross-coupling reactions. For instance, gold(I)/gold(III) redox catalysis has been developed for the S-alkenylation and S-arylation of phosphorothioates. nih.gov In this process, an active cationic gold(I) catalyst is generated, which can undergo oxidative addition. Transmetalation with a silver-sulfur complex plays a crucial role in the catalytic cycle. nih.gov
The table below summarizes representative metal-catalyzed reactions involving isocyanides.
Rhodium- and Iridium-Catalyzed Transformations
Rhodium (Rh) and Iridium (Ir) complexes are also potent catalysts for transformations involving isocyanides. Rhodium catalysts have been shown to mediate the [2+2+2] cycloaddition of alkynes and isocyanates (an isoelectronic relative of isocyanides), producing pyridones. nih.gov More directly, rhodium has been utilized in tandem reactions, such as the one-pot synthesis of N-sulfonyl/acylisoureas from isocyanides, azides, and oxygen nucleophiles. nih.gov Rhodium porphyrin complexes are also known to react with isocyanides via migratory insertion. acs.org
Iridium catalysts are particularly effective in hydroamination reactions. nih.govrsc.orgnih.gov While many examples focus on the addition of amines to alkenes, the principles can be extended to isocyanide chemistry. For instance, iridium-catalyzed reactions can involve C-H activation followed by migratory insertion of an unsaturated partner. nih.gov An iridium-catalyzed coupling of primary alcohols with alkynes to yield hydroacylation products has also been reported, showcasing the ability of Ir to mediate complex bond formations. nih.gov The development of Ir-catalyzed reactions involving the direct insertion of isocyanides remains an active area of research.
Computational and Theoretical Investigations of 1 3 Chlorophenyl Ethyl Isocyanide
Electronic Structure and Bonding Analysis of the Isocyanide Functional Group
The isocyanide functional group (-N≡C) is an isomer of the more common nitrile group (-C≡N) and possesses a distinctive electronic arrangement that governs its chemical behavior. wikipedia.org It is best described as a resonance hybrid of two main contributing structures: one with a triple bond between a positively charged nitrogen and a negatively charged carbon, and another with a double bond and a carbene-like divalent carbon. wikipedia.orgnih.gov This duality imparts both nucleophilic and electrophilic character to the terminal carbon atom. nih.govacs.org
Spectroscopic data for isocyanides typically show a strong absorption in the infrared (IR) spectrum in the range of 2165–2110 cm⁻¹. wikipedia.org In ¹³C-NMR spectroscopy, the isocyanide carbon appears in the range of 156-170 ppm. scripps.edu
Molecular Orbital Theory Applications
Molecular orbital (MO) theory provides a more detailed picture of the bonding in the isocyanide group. The highest occupied molecular orbital (HOMO) is a σ-orbital primarily localized on the carbon atom, which accounts for its nucleophilic character and ability to act as a hydrogen bond acceptor. nih.govacs.org The lowest unoccupied molecular orbital (LUMO) is a π* orbital, also with a large coefficient on the carbon atom, which explains its electrophilic nature and susceptibility to attack by nucleophiles. acs.org
The electronic structure of the isocyanide functional group can be further understood by examining the contributions of its frontier orbitals to its reactivity. The amphiphilic nature of the isocyanide carbon, capable of reacting with both electrophiles and nucleophiles, is a direct consequence of the nature and location of these frontier orbitals. nih.govacs.org
Density Functional Theory (DFT) Studies on Reactivity
DFT studies on the reactions of isocyanides with various reagents have elucidated the transition states and intermediates involved. For instance, in multicomponent reactions like the Ugi and Passerini reactions, where isocyanides are key reactants, DFT calculations have helped to rationalize the observed stereoselectivities. researchgate.net The presence of the 3-chlorophenyl group in 1-(3-Chlorophenyl)ethyl isocyanide is expected to influence its reactivity through both inductive and resonance effects, which could be quantitatively assessed through DFT calculations.
Conformational Analysis and Stereochemical Insights for Chiral Isocyanides
This compound is a chiral molecule, with a stereocenter at the carbon atom attached to the isocyanide group, the phenyl ring, and the methyl group. This chirality introduces the possibility of different conformational isomers (rotamers) arising from rotation around the single bonds. Conformational analysis is crucial for understanding the molecule's three-dimensional structure and how its shape influences its interactions and reactivity. youtube.com
The relative energies of different conformers can be calculated using computational methods. For a molecule like this compound, the orientation of the 3-chlorophenyl group relative to the ethyl and isocyanide groups will determine the steric and electronic interactions, and thus the conformational preferences. While specific computational data for this molecule is scarce, studies on similar chiral molecules often reveal a preference for staggered conformations to minimize steric hindrance. youtube.com The presence of the chlorine atom on the phenyl ring can also introduce specific dipole-dipole interactions that might influence the conformational equilibrium.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of complex organic reactions. For reactions involving this compound, computational studies can map out the potential energy surface, identify transition states and intermediates, and thereby provide a detailed step-by-step description of the reaction pathway.
Transition State Characterization in Isocyanide Reactions
A key aspect of mechanistic studies is the characterization of transition states. Transition state theory provides the framework for understanding reaction rates based on the properties of the transition state. roaldhoffmann.com For isocyanide reactions, such as their rearrangement to nitriles or their participation in cycloadditions, computational methods can be used to locate the transition state structure and calculate its energy. roaldhoffmann.com
For example, the isomerization of an isocyanide to a nitrile is a classic unimolecular reaction that has been studied computationally. These studies have characterized the three-membered ring transition state involved in the migration of the organic group from the nitrogen to the carbon atom. roaldhoffmann.com In the case of this compound, the stereochemistry of the migrating group would be retained in such a rearrangement.
Computational Predictions of Novel Reactivity and Selectivity
One of the exciting applications of computational chemistry is the prediction of new reactions and selectivities. Based on the calculated electronic and structural properties of this compound, it is possible to predict its behavior in various chemical transformations.
For instance, the electron-withdrawing nature of the 3-chlorophenyl group could enhance the electrophilicity of the isocyanide carbon, potentially making it more reactive towards certain nucleophiles. Furthermore, the chiral nature of the molecule could be exploited in asymmetric synthesis. Computational modeling could be used to design new chiral ligands or catalysts that interact selectively with one enantiomer of this compound, leading to highly stereoselective reactions. The unique reactivity of the isocyano group as an N1 synthon in certain oxidative coupling reactions also opens up avenues for novel transformations.
Coordination Chemistry and Ligand Properties of 1 3 Chlorophenyl Ethyl Isocyanide
Isocyanides as σ-Donor and π-Acceptor Ligands in Organometallic Complexes
In general, isocyanides (also known as isonitriles) are versatile ligands in organometallic chemistry, exhibiting both σ-donor and π-acceptor properties. The carbon atom of the isocyanide group possesses a lone pair of electrons, which it can donate to a metal center, forming a σ-bond. Simultaneously, the empty π* orbitals of the C≡N triple bond can accept electron density from filled d-orbitals of the metal through a process called back-bonding. This dual electronic nature allows isocyanides to stabilize metals in various oxidation states and to influence the reactivity of the resulting organometallic complexes. The electronic properties of the isocyanide ligand can be tuned by altering the organic substituent (R group) attached to the nitrogen atom. Electron-withdrawing groups on R enhance the π-acceptor character, while electron-donating groups increase the σ-donor strength. For 1-(3-Chlorophenyl)ethyl isocyanide, the 3-chlorophenyl group would be expected to have an electron-withdrawing effect, potentially enhancing its π-acceptor capabilities. However, without experimental data, this remains a theoretical consideration.
Synthesis and Characterization of Metal-Isocyanide Complexes
The synthesis of metal-isocyanide complexes typically involves the reaction of a metal precursor, such as a metal halide or carbonyl complex, with the desired isocyanide ligand. The isocyanide can substitute other ligands, like carbon monoxide or halides, to form the new complex.
Structural Diversity of Metal-Isocyanide Adducts
Metal-isocyanide complexes exhibit a wide range of coordination numbers and geometries, influenced by the metal, the steric and electronic properties of the isocyanide ligand, and the other ligands present in the coordination sphere. Mononuclear, binuclear, and polynuclear complexes with terminal or bridging isocyanide ligands have been reported for various isocyanides. However, no specific crystal structures or detailed structural studies for complexes of this compound have been found in the surveyed literature.
Spectroscopic Signatures of Coordinated Isocyanides (IR, NMR, X-ray)
The coordination of an isocyanide ligand to a metal center leads to characteristic changes in its spectroscopic properties.
Infrared (IR) Spectroscopy: The stretching frequency of the C≡N bond (ν(C≡N)) in a free isocyanide typically appears in the range of 2150-2115 cm⁻¹. Upon coordination to a metal, this stretching frequency generally shifts. The direction and magnitude of the shift provide insights into the σ-donor and π-acceptor interactions. Increased π-back-bonding from the metal to the isocyanide ligand weakens the C≡N bond, resulting in a decrease in the stretching frequency. Conversely, a predominant σ-donation with little back-bonding can lead to an increase in the ν(C≡N).
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹³C NMR spectroscopy, the resonance of the isocyanide carbon is particularly sensitive to its coordination environment. The chemical shift of this carbon changes upon complexation, and this can provide information about the electronic structure of the complex. ¹H NMR spectroscopy would show shifts in the signals of the ethyl and chlorophenyl protons of the 1-(3-Chlorophenyl)ethyl group upon coordination.
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a metal-isocyanide complex. It provides precise information on bond lengths and angles, such as the M-C-N angle, which can be indicative of the degree of π-back-bonding. A linear M-C-N arrangement is often associated with a greater contribution from the sp-hybridized nitrogen lone pair, while a bent geometry can suggest increased π-back-bonding into the ligand's π* orbitals.
Unfortunately, no specific IR, NMR, or X-ray crystallographic data for complexes of this compound could be located.
Catalytic Applications of Metal Complexes Bearing this compound Ligands
Metal complexes containing isocyanide ligands are known to be active catalysts in a variety of organic transformations.
Role in Homogeneous Catalysis
Isocyanide ligands have been employed in homogeneous catalysis for reactions such as hydroformylation, hydrogenation, and carbon-carbon bond-forming cross-coupling reactions. The electronic and steric properties of the isocyanide ligand can be fine-tuned to optimize the catalytic activity and selectivity of the metal center.
Ligand Effects on Catalyst Activity and Selectivity
The substituent on the isocyanide ligand plays a crucial role in determining the performance of the catalyst. By modifying the steric bulk and the electron-donating or -withdrawing nature of the substituent, it is possible to influence the coordination environment of the metal, the stability of catalytic intermediates, and the rates of key elementary steps in the catalytic cycle. While it can be hypothesized that the specific electronic and steric profile of this compound could impart unique properties to a metal catalyst, there is no published research to support or detail such applications.
Electronic and Steric Influence of the 3-Chlorophenyl-Ethyl Moiety on Coordination
The electronic and steric characteristics of the this compound ligand are pivotal in defining the properties and reactivity of its metal complexes. The presence of the 3-chlorophenyl-ethyl substituent introduces a unique combination of electronic inductive effects, potential for aromatic interactions, and significant steric bulk, all of which modulate its behavior as a ligand in coordination chemistry.
Electronic Influence
The electronic nature of an isocyanide ligand is a delicate balance between its σ-donating and π-accepting capabilities. wikipedia.orgscribd.com The 1-(3-chlorophenyl)ethyl group influences these properties primarily through inductive effects. The chlorine atom, being an electronegative element, exerts an electron-withdrawing inductive effect (-I) on the phenyl ring. This effect is transmitted through the ethyl spacer to the isocyanide carbon, albeit attenuated by the distance.
This electron-withdrawing nature is expected to decrease the electron density on the isocyanide carbon, thereby reducing its σ-donating strength compared to a simple alkyl isocyanide like ethyl isocyanide. However, compared to a ligand like phenyl isocyanide, the presence of the ethyl group acts as an insulator, slightly increasing the σ-basicity. Generally, isocyanides are considered stronger σ-donors and weaker π-acceptors than carbon monoxide (CO). wikipedia.org
The π-acceptor ability of isocyanides stems from the empty π* orbitals of the C≡N group, which can accept electron density from filled metal d-orbitals (π-backbonding). wikipedia.org The electron-withdrawing 3-chlorophenyl group can enhance the π-acidity of the ligand. By pulling electron density away from the isocyanide moiety, the energy of the π* orbitals is lowered, making them more accessible for back-donation from the metal center. Aryl isocyanides are generally better π-acceptors than alkyl isocyanides because the aromatic ring can delocalize the back-donated electron density.
Infrared (IR) spectroscopy is a powerful tool for probing these electronic effects. The stretching frequency of the C≡N bond (νC≡N) is particularly informative. wikipedia.org For a free isocyanide ligand, this band appears in the 2110–2165 cm⁻¹ range. wikipedia.org Upon coordination to a metal, the change in this frequency indicates the net electronic effect:
σ-donation: Donation of the lone pair from the isocyanide carbon to the metal strengthens the C≡N bond, leading to an increase in νC≡N.
π-backbonding: Population of the isocyanide's π* orbitals from the metal weakens the C≡N bond, causing a decrease in νC≡N.
Table 1: Illustrative IR Stretching Frequencies (νC≡N) for Isocyanide Ligands and Their Complexes (Note: Data are representative examples from the literature for analogous compounds and are intended for illustrative purposes only, as specific data for this compound complexes were not found.)
| Compound/Complex | νC≡N (cm⁻¹) | Predominant Electronic Effect | Reference |
| Free tert-Butyl Isocyanide | ~2140 | - | wikipedia.org |
| [Co(CN-t-Bu)₅]⁺ | 2152, 2120 | σ-donation | wikipedia.org |
| Fe₂(CNEt)₉ | 2060, 1920, 1701, 1652 | π-backbonding | wikipedia.org |
| Free Alkyl Isocyanide (general) | ~2175 | - | nih.gov |
| Myoglobin-Alkyl Isocyanide | ~2075, ~2125 | π-backbonding (H-bonded) | nih.gov |
For this compound, one would anticipate that in complexes with electron-rich metals like Fe(0) or Mo(0), the νC≡N would be significantly lowered due to enhanced π-backbonding facilitated by the chlorophenyl group.
Steric Influence
The steric profile of this compound is considerably more demanding than that of simple alkyl or aryl isocyanides. The presence of a chiral center at the α-carbon and the bulky 3-chlorophenyl group attached to it creates significant steric hindrance around the metal center. This bulk can influence several aspects of coordination:
Coordination Number: The ligand's size can limit the number of ligands that can coordinate to a single metal atom, favoring the formation of complexes with lower coordination numbers. Sterically encumbered isocyanides are known to enforce unusual coordination geometries and stabilize coordinatively unsaturated metal centers. fu-berlin.de
Ligand Cone Angle: The Tolman cone angle is a common metric used to quantify the steric bulk of a ligand. While a precise value for this compound has not been reported, it can be estimated to be substantial. The free rotation around the C-C and C-N bonds allows the 3-chlorophenyl group to sweep out a large volume. This steric demand would be greater than that of tert-butyl isocyanide and significantly larger than linear alkyl isocyanides.
Reaction Kinetics: The steric bulk can slow down ligand substitution reactions, both associative and dissociative, by hindering the approach of incoming ligands or stabilizing the ground state.
Conformational Effects: The flexibility of the ethyl linker allows the 3-chlorophenyl group to adopt various conformations relative to the metal center. This can lead to different isomeric complexes and can influence the electronic environment of the metal, as seen in myoglobin-isocyanide complexes where "in" and "out" conformations result in different IR frequencies. nih.gov
Computational methods, such as the calculation of percent buried volume (%VBur), provide a more sophisticated way to analyze the steric impact of a ligand within a complex. nih.gov This method calculates the percentage of the metal's coordination sphere that is shielded by the ligand. For this compound, the %VBur would be expected to be large, confirming its significant steric presence.
Table 2: Comparison of Estimated Steric and Electronic Properties (This table provides a qualitative comparison based on established chemical principles, as quantitative data for this compound are not available in the searched literature.)
| Ligand | Relative σ-Donating Strength | Relative π-Accepting Strength | Estimated Steric Bulk (Cone Angle) |
| Methyl Isocyanide | Moderate | Low | Small |
| tert-Butyl Isocyanide | High | Low | Medium |
| Phenyl Isocyanide | Low | Moderate | Medium |
| This compound | Moderate-Low | Moderate-High | Large |
Synthetic Applications and Methodological Advancements Facilitated by 1 3 Chlorophenyl Ethyl Isocyanide
Role in the Construction of Heterocyclic Compounds
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are paramount in heterocyclic chemistry, and 1-(3-Chlorophenyl)ethyl isocyanide is an exemplary substrate for these transformations. wikipedia.orgsemanticscholar.org
Synthesis of Nitrogen-Containing Heterocycles
The Ugi four-component reaction (U-4CR) is a cornerstone for the synthesis of nitrogen-containing compounds. wikipedia.org It involves the reaction of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. This product serves as a versatile intermediate for a vast array of nitrogen heterocycles. By employing this compound as the isocyanide component, complex peptide-like scaffolds can be assembled in a single, atom-economical step.
These Ugi adducts can undergo subsequent acid-mediated cyclization reactions. For instance, by carefully selecting the starting materials, such as using a masked amino aldehyde, the resulting Ugi intermediate can be deprotected and cyclized to furnish heterocycles like 3,4-dihydropyrazin-2(1H)-ones and piperazin-2-ones under mild conditions. mdpi.com The 1-(3-chlorophenyl)ethyl moiety from the isocyanide becomes a key substituent on the final heterocyclic ring, influencing its physical and biological properties.
| Reactant 1 (Carbonyl) | Reactant 2 (Amine) | Reactant 3 (Carboxylic Acid) | Reactant 4 (Isocyanide) | Product (α-Acylamino Carboxamide) |
|---|---|---|---|---|
| R1-CHO | R2-NH2 | R3-COOH | R4-NC | Complex bis-amide structure |
This table illustrates the convergence of four distinct starting materials in the Ugi reaction to rapidly build molecular complexity. The reaction is typically exothermic and complete within minutes to hours. wikipedia.org
Formation of Oxygen and Sulfur Heterocycles
The Passerini three-component reaction (P-3CR) is another powerful IMCR that combines an aldehyde or ketone, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org The product is an α-acyloxy carboxamide, a molecule containing both an ester and an amide functional group. When this compound participates in this reaction, it leads to adducts where the ester group (an oxygen-containing functionality) is a defining feature. These Passerini products are valuable intermediates for the synthesis of oxygen-containing heterocycles. semanticscholar.org
Furthermore, variations of these multicomponent reactions can be adapted for the synthesis of sulfur-containing heterocycles. For example, by replacing the carboxylic acid component with a thioacid, such as thioacetic acid, in a Passerini-type reaction, one can synthesize 2-hydroxymethylthiazole-5-carboxylates. acs.org This demonstrates the modularity of IMCRs in accessing a range of heterocyclic cores, including those containing sulfur, by simply substituting one of the initial components.
Application in Natural Product Synthesis and Medicinal Chemistry Scaffolds
The efficiency and diversity offered by IMCRs make this compound a highly relevant tool in medicinal chemistry and the synthesis of natural product analogues. nih.gov
Stereoselective Formation of Bioactive Molecules
Stereochemistry is a critical aspect of medicinal chemistry, as different stereoisomers of a drug can have vastly different biological activities. A chemical reaction that produces stereoisomeric products in unequal amounts is known as a stereoselective synthesis. researchgate.net The compound this compound is chiral, possessing a stereocenter at the carbon atom adjacent to the isocyanide group.
When this chiral isocyanide is used in a multicomponent reaction, its inherent stereochemistry can influence the formation of new stereocenters in the product, a process known as diastereoselection. This substrate-controlled stereoselectivity is a valuable strategy for producing complex, stereochemically defined molecules without the need for chiral catalysts or auxiliaries, which can be expensive and difficult to remove. This approach allows for the targeted synthesis of specific diastereomers of potentially bioactive compounds.
Library Synthesis for Drug Discovery (without specific drug data)
The search for new therapeutic agents often begins by screening large collections of diverse small molecules, known as chemical libraries. The Ugi and Passerini reactions are ideally suited for generating such libraries due to their operational simplicity and the vast number of commercially available starting materials. wikipedia.org
By using this compound as a fixed building block, chemists can systematically vary the other components (aldehydes, amines, and carboxylic acids) in a combinatorial fashion. This "scaffold decoration" approach allows for the rapid parallel synthesis of hundreds or thousands of related, yet structurally distinct, compounds. wikipedia.org This method provides an efficient way to explore the chemical space around a core scaffold, which is a fundamental activity in early-stage drug discovery to identify hit and lead compounds. nih.gov
| Fixed Component (Isocyanide) | Variable Aldehydes (R1) | Variable Amines (R2) | Variable Carboxylic Acids (R3) | Number of Products |
|---|---|---|---|---|
| This compound | 10 variants | 10 variants | 10 variants | 10 x 10 x 10 = 1,000 |
This table demonstrates how fixing one component (the isocyanide) and varying the other three allows for the exponential generation of a large library of distinct molecules for screening purposes.
Development of Novel Polymerization Initiators and Monomers
Beyond its use in small-molecule synthesis, this compound is also relevant to the field of polymer chemistry. Isocyanides can themselves act as monomers in polymerization reactions. acs.orgacs.org
The polymerization of aryl isocyanides, often catalyzed by organometallic complexes of metals like Nickel, Rhodium, or Scandium, leads to the formation of polyisocyanides. e3s-conferences.org These polymers are notable for adopting stable, rigid helical structures. When a chiral isocyanide monomer, such as this compound, is polymerized, its chirality can be transferred to the polymer backbone, resulting in the preferential formation of a one-handed helix (either left- or right-handed). e3s-conferences.orgacs.org These optically active helical polymers are of interest for applications in chiral separations, sensing, and as novel materials with unique chiroptical properties.
Additionally, the isocyanide functional group can be incorporated into more traditional monomer structures using multicomponent reactions. For instance, the Passerini reaction can be used to synthesize novel acrylic, methacrylic, or styrenic monomers by choosing reactants that contain a polymerizable group (like a vinyl or acrylic moiety). rsc.org These functional monomers, bearing the complex side-chain derived from the this compound component, can then be copolymerized with other standard monomers to create functional polymers with tailored properties. rsc.org
Utilization in Material Science for Functional Molecule Synthesis
The unique reactivity of the isocyanide functional group, characterized by its ability to act as both a nucleophile and an electrophile, positions it as a valuable building block in the synthesis of functional molecules for material science. researchgate.net While specific research detailing the applications of this compound in this field is not extensively documented, its utility can be inferred from the broader applications of aromatic isocyanides in the creation of advanced materials. Isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, are particularly powerful tools for constructing complex polymers and functional materials due to their high atom economy, functional group tolerance, and the ability to generate diverse molecular scaffolds in a single step. researchgate.netacs.orgfrontiersin.org
The incorporation of this compound into polymeric structures can be achieved through several strategies. One approach involves its use as a monomer in polymerization reactions. The living polymerization of aryl isocyanides, for instance, can produce well-defined polymers with narrow molecular weight distributions. researchgate.net The resulting poly(isocyanide)s can exhibit unique properties, and the presence of the 3-chlorophenyl group from this compound can introduce specific functionalities, such as altered solubility, thermal stability, and electronic properties, to the polymer backbone.
Another significant application lies in the use of this compound in multicomponent polymerizations to create functional polymers. For example, it can participate in reactions with other monomers, such as alkynes and isocyanates, to form heterocyclic polymers. acs.org The resulting polymers, featuring complex repeating units, can have applications in areas like organic electronics and sensing. Furthermore, the development of multi-component spiropolymerization offers a pathway to spiropolymers with unique architectures and potential applications in fields requiring materials with specific optical or electronic properties. acs.org
Isocyanide-based reactions are also instrumental in the post-polymerization modification of existing polymers. By introducing isocyanide-reactive sites onto a polymer chain, subsequent reactions with compounds like this compound can be used to graft functional side chains. This approach allows for the precise tuning of polymer properties to suit specific applications. The Passerini and Ugi reactions are well-suited for such modifications, enabling the introduction of a wide variety of functional groups. researchgate.netresearchgate.net
The synthesis of dendrimers and other complex macromolecular architectures is another area where isocyanides find application. The convergent and divergent synthesis of dendritic structures can utilize isocyanide-based reactions to build highly branched and functionalized macromolecules. researchgate.net The this compound, with its specific substitution pattern, could be incorporated into these structures to influence their self-assembly behavior and final material properties.
The table below summarizes the potential applications of this compound in the synthesis of various functional molecules for material science, based on the known reactivity of isocyanides.
| Application Area | Synthetic Strategy | Potential Functional Molecule/Material | Role of this compound |
| Functional Polymers | Living Polymerization | Poly(this compound) | Monomer providing specific properties (solubility, thermal stability) |
| Multicomponent Polymerization | Heterocyclic Polymers, Spiropolymers | Key reactant in forming the polymer backbone | |
| Polymer Modification | Post-Polymerization Modification (e.g., Ugi, Passerini) | Graft Copolymers | Functionalizing agent to introduce specific side chains |
| Macromolecular Architectures | Convergent/Divergent Synthesis | Dendrimers | Building block for constructing branched structures |
Future Directions and Emerging Research Avenues
Integration with Flow Chemistry and High-Throughput Synthesis
The synthesis and application of 1-(3-Chlorophenyl)ethyl isocyanide could be significantly advanced through the adoption of flow chemistry and high-throughput experimentation (HTE). Flow chemistry, which involves the continuous pumping of reagents through a reactor, offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and improved scalability. nih.govresearchgate.net These benefits are particularly relevant for managing potentially exothermic reactions or handling unstable intermediates that might be involved in isocyanide synthesis or its subsequent transformations. youtube.com
High-throughput experimentation (HTE) serves as a powerful tool for rapidly screening and optimizing reaction conditions. purdue.edu By employing HTE, researchers can efficiently explore a vast array of catalysts, solvents, and temperature conditions to discover novel reactivity and improve yields for reactions involving this compound. The combination of HTE with flow synthesis can create a highly efficient workflow, accelerating the discovery-to-production pipeline for new molecules derived from this isocyanide. youtube.compurdue.edu For instance, a continuous flow process could be developed for the synthesis of derivatives like lorazepam or other pharmacologically active compounds, where precise control over reaction parameters is crucial. purdue.edu
Table 1: Comparison of Batch vs. Flow Chemistry for Isocyanide Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Heat Transfer | Limited by surface area-to-volume ratio | Highly efficient due to large surface area-to-volume ratio of microreactors youtube.com |
| Mass Transfer | Often limited by stirring efficiency | Enhanced and rapid mixing nih.gov |
| Safety | Higher risk with hazardous reagents and exotherms due to large volumes | Improved safety by using small volumes of reagents at any given time researchgate.net |
| Scalability | Can be challenging ("scale-up" issues) | More straightforward by "numbering-up" or running for longer durations nih.gov |
| Control | Less precise control over temperature and residence time | Accurate control over reaction parameters youtube.com |
Biocatalytic Approaches for Isocyanide Transformations
Biocatalysis presents a green and highly selective alternative for synthesizing and transforming chiral molecules like this compound. Enzymes, operating under mild conditions, can offer unparalleled stereoselectivity, which is often difficult to achieve with traditional chemical catalysts. Hydrolases, for example, are a class of enzymes that could be explored for the kinetic resolution of racemic mixtures containing this compound or its precursors. unipd.it
Future research could focus on screening enzyme libraries to identify biocatalysts capable of specific transformations. For example, an enzyme could potentially hydrolyze a related ester or amide precursor with high enantioselectivity, leaving one enantiomer of the desired isocyanide untouched. The mechanism often involves the formation of an acyl-enzyme intermediate, which is then attacked by a nucleophile like water or an amine. unipd.it This approach could provide an environmentally benign route to enantiomerically pure this compound, which is highly valuable for applications in asymmetric synthesis. typeset.io
Exploration of Isocyanides in Supramolecular Chemistry
The isocyanide functional group is an excellent ligand for coordinating with metal centers, and its presence in a chiral molecule like this compound opens up avenues in supramolecular chemistry. This field focuses on the assembly of complex, ordered structures from smaller molecular building blocks. Chiral isocyanides can be used to construct helical polymers or sophisticated metal-organic frameworks (MOFs). scispace.comrsc.org
Future work could investigate the use of this compound as a chiral building block to induce helicity in polymers or to act as a ligand in the formation of chiral MOFs. scispace.com These supramolecular structures could have applications in chiral separations, asymmetric catalysis, and sensing. The specific steric and electronic properties conferred by the 3-chlorophenyl group could influence the packing and final architecture of these assemblies, leading to materials with novel properties.
Interdisciplinary Research with Material Science and Nanotechnology
The intersection of isocyanide chemistry with material science and nanotechnology is a rapidly growing field. wiley-vch.de Chiral isocyanides are particularly interesting for creating advanced materials with unique optical or electronic properties. scispace.com The polymerization of aryl isocyanides can lead to the formation of stable, helical polymers known as poly(isocyanide)s. scispace.com The specific chirality of this compound could be used to control the screw-sense of the resulting polymer helix.
This control over macromolecular structure is crucial for developing materials for applications such as chiroptical devices or as chiral stationary phases in chromatography. Furthermore, isocyanides can be used to functionalize nanoparticles, creating hybrid materials with tailored properties for use in catalysis, electronics, or biomedical imaging. Research into how this compound interacts with and modifies the surfaces of nanomaterials could lead to new technological advancements. researchgate.net
Unexplored Reactivity Patterns of Chiral Aryl Isocyanides
While isocyanides are well-known for their participation in multicomponent reactions like the Ugi and Passerini reactions, the full reactive potential of chiral aryl isocyanides such as this compound remains to be explored. researchgate.net The unique electronic nature of the isocyanide carbon—behaving as both a nucleophile and an electrophile (carbene-like)—allows for a wide range of chemical transformations. rsc.org
Future research should aim to uncover novel reactivity patterns. This could involve exploring its behavior in reactions with unconventional electrophiles or nucleophiles, or under new catalytic systems. For instance, the use of this chiral isocyanide could induce diastereoselectivity in multicomponent reactions, providing a route to complex, stereochemically rich molecules in a single step. typeset.io Investigating metalated intermediates of this compound could also reveal new pathways for bond formation, harnessing the dual reactivity of the isocyanide group to construct diverse nitrogen-containing heterocycles. rsc.org
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing 1-(3-Chlorophenyl)ethyl isocyanide, and what factors influence the choice of starting materials?
- Methodological Answer : The compound can be synthesized via alkylation of 3-chlorophenyl ethyl halides with silver cyanide (AgCN), a method adapted from analogous isocyanide preparations. For example, ethyl isocyanide derivatives are typically synthesized by reacting alkyl halides with AgCN in ethanolic solutions under controlled conditions . Key factors include:
- Halide Reactivity : Primary alkyl halides (e.g., ethyl bromide) are preferred to avoid elimination side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Temperature : Reactions are conducted at 60–80°C to balance reaction rate and byproduct formation.
- Validation : Characterization via and IR spectroscopy confirms the isocyanide group (–NC) via a distinct IR stretch near 2150 cm.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can researchers resolve ambiguities in structural assignment?
- Methodological Answer :
- NMR Spectroscopy : and NMR identify the ethyl and aromatic protons. The –NC group’s carbon appears as a singlet at ~120–130 ppm in NMR.
- IR Spectroscopy : Confirms the isocyanide functional group (2150 cm).
- X-ray Crystallography : Resolves ambiguities in stereochemistry or regiochemistry, as demonstrated for structurally related chlorophenyl compounds .
- Cross-Validation : Discrepancies between experimental and predicted NMR shifts can be addressed via computational modeling (e.g., DFT) .
Q. What are the key stability considerations for handling and storing this compound under laboratory conditions?
- Methodological Answer :
- Moisture Sensitivity : Store under inert atmosphere (argon/nitrogen) due to hydrolysis risk.
- Light Sensitivity : Use amber glassware to prevent photodegradation.
- Temperature : Store at 2–8°C to minimize thermal decomposition.
- Safety Protocols : Follow guidelines for similar volatile organics, including fume hood use and PPE (gloves, goggles) .
Advanced Research Questions
Q. How can computational chemistry methods (e.g., DFT) aid in predicting the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic/electrophilic attack. For example, the –NC group’s electron-deficient carbon is a hotspot for nucleophilic addition. Studies on analogous isocyanides used DFT to optimize transition states and activation energies .
- Case Study : DFT-guided optimization of reaction conditions (e.g., solvent polarity, catalyst choice) improved yields in xanthate ester reactions by 20–30% .
Q. What strategies can be employed to optimize the yield of this compound in multi-step syntheses involving sensitive intermediates?
- Methodological Answer :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during synthesis.
- Purification : Employ flash chromatography or recrystallization to isolate intermediates.
- Catalysis : Transition-metal catalysts (e.g., Pd/C) enhance selectivity in cross-coupling steps .
- Data-Driven Approach : Monitor reaction progress via LC-MS to identify bottlenecks (e.g., intermediate degradation).
Q. How does the electronic nature of the 3-chlorophenyl substituent influence the compound's reactivity in transition-metal-catalyzed coupling reactions?
- Methodological Answer : The electron-withdrawing chlorine atom meta to the ethyl group enhances the electrophilicity of the aromatic ring, facilitating oxidative addition in Pd-catalyzed couplings. Comparative studies with 4-chlorophenyl analogs show 10–15% higher reaction rates due to reduced steric hindrance .
- Experimental Design : Use Hammett substituent constants () to correlate electronic effects with reaction kinetics.
Q. What experimental approaches are critical for elucidating the metabolic pathways of this compound derivatives in pharmacological studies?
- Methodological Answer :
- Metabolite Trapping : Incubate with glutathione (GSH) to identify reactive intermediates via HRMS.
- In Vitro Models : Use liver microsomes to simulate Phase I/II metabolism.
- Data Analysis : Apply software (e.g., Compound Discoverer) to map metabolic networks from HRMS datasets .
Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the biological potential of this compound analogs?
- Methodological Answer :
- Analog Synthesis : Modify the ethyl chain length or introduce substituents (e.g., fluorine) to probe steric/electronic effects.
- Biological Assays : Test kinase inhibition (e.g., VEGFR-2) using cell-based models and compare IC values .
- Statistical Modeling : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
